![molecular formula C8H14N2O B1470976 1-Isopentyl-1H-pyrazol-4-ol CAS No. 1393442-52-8](/img/structure/B1470976.png)
1-Isopentyl-1H-pyrazol-4-ol
Overview
Description
1-Isopentyl-1H-pyrazol-4-ol is a compound with the molecular formula C8H14N2O . It is a member of the pyrazole family, which are compounds containing a five-member aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of 1-Isopentyl-1H-pyrazol-4-ol consists of a pyrazole ring attached to an isopentyl group . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .Scientific Research Applications
Antimicrobial Activity
Pyrazole compounds, including 1-Isopentyl-1H-pyrazol-4-ol, have been found to exhibit significant antimicrobial activity . In a study, a series of pyrazole compounds were synthesized and evaluated for their in vitro anti-microbial activity. Among all the tested compounds, some showed the highest growth inhibitory activity .
Antioxidant Properties
These compounds also demonstrated remarkable antioxidant properties . The antioxidant properties were evaluated using the DPPH free radical-scavenging assay .
Potential Antiviral Agents
Molecular docking studies have shown that pyrazole compounds could potentially interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . This suggests that these compounds could be developed as potential antimicrobial agents .
Inhibitors for SARS-CoV-2
The same docking studies reveal that the pyrazole compounds could be the best inhibitors for the novel SARS-CoV-2 virus . This suggests that these compounds have potential in the discovery of potent drug candidates .
Antileishmanial Activity
Pyrazole-bearing compounds are known for their potent antileishmanial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate . One of the compounds displayed superior antipromastigote activity .
Antimalarial Activity
The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . Some of the compounds elicited better inhibition effects against Plasmodium berghei .
Molecular Docking Studies
Molecular docking studies conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of one of the pyrazole compounds . This suggests that the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
1-(3-methylbutyl)pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(2)3-4-10-6-8(11)5-9-10/h5-7,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWRDNZWVROCRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopentyl-1H-pyrazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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